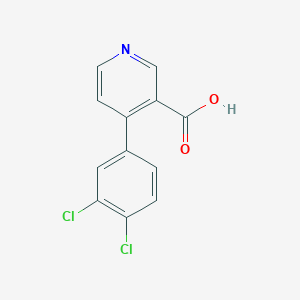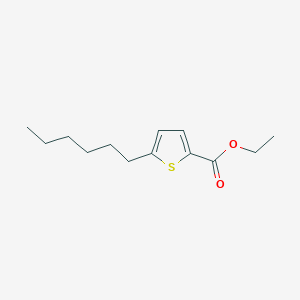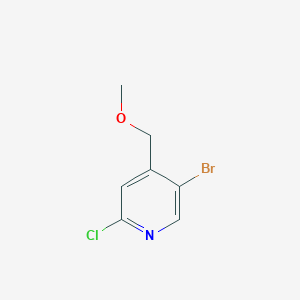
4-(3,4-Dichlorophenyl)nicotinic acid, 95%
説明
4-(3,4-Dichlorophenyl)nicotinic acid (4-DCPA) is a synthetic compound that is used in a variety of scientific applications. It has a wide range of applications in biochemistry, pharmacology, and other related fields. 4-DCPA is a derivative of nicotinic acid, an essential nutrient found in many foods and beverages. The compound has been studied extensively and has been found to have a number of beneficial properties.
科学的研究の応用
4-(3,4-Dichlorophenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used as a substrate in various enzymatic assays, such as those used to study the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of various toxins on cells. Additionally, 4-(3,4-Dichlorophenyl)nicotinic acid, 95% has been used to study the structure and function of proteins, as well as to study the effects of various hormones on cells.
作用機序
4-(3,4-Dichlorophenyl)nicotinic acid, 95% has been found to interact with a variety of receptors, including nicotinic acetylcholine receptors, serotonin receptors, and adrenergic receptors. It has been found to bind to these receptors and modulate their activity, resulting in changes in the activity of various neurotransmitters and hormones. Additionally, 4-(3,4-Dichlorophenyl)nicotinic acid, 95% has been found to interact with certain enzymes, such as cytochrome P450, which can affect the metabolism of various drugs.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, 4-(3,4-Dichlorophenyl)nicotinic acid, 95% has been found to have an effect on the release of certain hormones, such as cortisol, which can affect the body’s response to stress. 4-(3,4-Dichlorophenyl)nicotinic acid, 95% has also been found to have an effect on the activity of certain enzymes, such as those involved in the metabolism of drugs.
実験室実験の利点と制限
4-(3,4-Dichlorophenyl)nicotinic acid, 95% is a relatively safe compound and can be used in a variety of laboratory experiments. It is relatively stable and has a low toxicity, making it suitable for use in a variety of experiments. Additionally, 4-(3,4-Dichlorophenyl)nicotinic acid, 95% can be used in a variety of assays, such as those used to study the activity of enzymes or to study the effects of drugs on the central nervous system. However, 4-(3,4-Dichlorophenyl)nicotinic acid, 95% is not suitable for use in experiments involving the study of the effects of drugs on the heart, as it can cause arrhythmias in some individuals.
将来の方向性
There are a number of potential future directions for research involving 4-(3,4-Dichlorophenyl)nicotinic acid, 95%. One potential area of research is the development of new methods of synthesis and the identification of new applications for 4-(3,4-Dichlorophenyl)nicotinic acid, 95%. Additionally, further research into the mechanism of action of 4-(3,4-Dichlorophenyl)nicotinic acid, 95% could lead to the development of new drugs or therapies that target specific receptors or enzymes. Additionally, further research into the biochemical and physiological effects of 4-(3,4-Dichlorophenyl)nicotinic acid, 95% could lead to new treatments for various diseases. Finally, further research into the safety and toxicity of 4-(3,4-Dichlorophenyl)nicotinic acid, 95% could lead to the development of safer and more effective laboratory experiments.
合成法
4-(3,4-Dichlorophenyl)nicotinic acid, 95% can be synthesized using a variety of methods. The most common method is by the reaction of 3,4-dichlorobenzaldehyde with nicotinic acid in the presence of a base such as sodium carbonate. This reaction results in the formation of 4-(3,4-Dichlorophenyl)nicotinic acid, 95%. Other methods of synthesis include the use of palladium-catalyzed reactions, such as the Suzuki-Miyaura reaction, and the use of acylation reactions.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(5-11(10)14)8-3-4-15-6-9(8)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLJGLSWAEBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557105 | |
| Record name | 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1262011-50-6 | |
| Record name | 3-Pyridinecarboxylic acid, 4-(3,4-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262011-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)




![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)





